cis-2-Methylaconitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

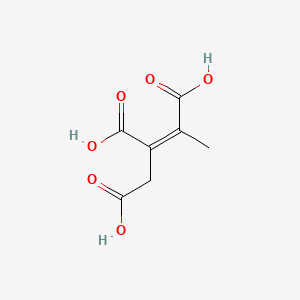

cis-2-Methylaconitate, also known as alpha-methylaconitate or a-methylaconitic acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as chickpea, common wheat, boysenberry, and naranjilla. This makes this compound a potential biomarker for the consumption of these food products.

(Z)-but-2-ene-1,2,3-tricarboxylic acid is a tricarboxylic acid comprising (Z)-but-2-ene having the three carboxy groups at the 1-, 2- and 3-positions. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (Z)-but-2-ene-1,2,3-tricarboxylate.

Applications De Recherche Scientifique

Biochemical Pathways

1. Role in Propionate Metabolism

cis-2-Methylaconitate is integral to the catabolism of propionate in microorganisms, particularly within the 2-methylcitric acid cycle (2-MCC). This cycle is essential for certain bacteria, such as Shewanella oneidensis and Salmonella enterica, which utilize propionate as a carbon source. The enzyme 2-methylcitrate dehydratase (AcnD) catalyzes the conversion of 2-methylcitrate to this compound, facilitating further metabolic processes .

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction Description | Organism |

|---|---|---|

| 2-Methylcitrate Dehydratase (AcnD) | Converts 2-methylcitrate to this compound | Shewanella oneidensis |

| Aconitase (PrpF) | Isomerizes this compound to other forms | Shewanella oneidensis |

Microbial Applications

2. Antimicrobial Targeting

Research has identified this compound and its metabolic pathway as potential targets for antimicrobial drug development. By inhibiting the enzymes involved in the methylcitrate pathway, it may be possible to disrupt the metabolism of pathogenic bacteria that rely on propionate. This approach has shown promise in reducing bacterial growth and virulence, particularly against drug-resistant strains such as Pseudomonas aeruginosa .

Case Study: Inhibition of Bacterial Growth

In a study focusing on the inhibition of methylcitrate pathway enzymes, it was demonstrated that targeting AcnD can lead to toxic accumulation of intermediates in bacteria, effectively stunting their growth. Computational molecular docking simulations were employed to identify compounds that could inhibit this pathway, highlighting the importance of this compound as a strategic focal point for drug discovery .

Metabolomics and Biomarker Potential

3. Detection in Foods and Biological Samples

This compound has been detected in various foods such as green tea and yellow bell peppers, suggesting its potential as a biomarker for dietary intake. Its presence in biological samples indicates its role as a primary metabolite essential for physiological functions across different species .

Table 2: Sources of this compound

| Source | Detected Concentration | Potential Significance |

|---|---|---|

| Green Tea | Detected | Possible health benefits |

| Yellow Bell Peppers | Detected | Nutritional value |

| Allium Species | Detected | Antioxidant properties |

Future Directions in Research

4. Therapeutic Applications

The unique properties of this compound open avenues for further research into its therapeutic applications. Given its role in microbial metabolism and potential health benefits when present in food sources, future studies could explore its efficacy as a supplement or functional food component.

Propriétés

Numéro CAS |

6061-93-4 |

|---|---|

Formule moléculaire |

C7H8O6 |

Poids moléculaire |

188.13 g/mol |

Nom IUPAC |

(Z)-but-2-ene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b4-3- |

Clé InChI |

NUZLRKBHOBPTQV-ARJAWSKDSA-N |

SMILES |

CC(=C(CC(=O)O)C(=O)O)C(=O)O |

SMILES isomérique |

C/C(=C(\CC(=O)O)/C(=O)O)/C(=O)O |

SMILES canonique |

CC(=C(CC(=O)O)C(=O)O)C(=O)O |

Key on ui other cas no. |

6061-93-4 |

Description physique |

Solid |

Synonymes |

alpha-methyl-cis-aconitate alpha-methylaconitate cis-2-butene-1,2,3-tricarboxylic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.